



Application Notes: SR16832 for Blocking Endogenous Ligand Activation of PPARy

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Compound of Interest		
Compound Name:	SR 16832	
Cat. No.:	B610965	Get Quote

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Abstract

This document provides detailed application notes and protocols for the use of SR16832, a potent dual-site inhibitor of Peroxisome Proliferator-Activated Receptor y (PPARy). SR16832 acts at both the orthosteric and allosteric sites of the PPARy ligand-binding domain, effectively blocking the binding of endogenous ligands and subsequent transcriptional activity.[1][2] This makes it a superior tool for studying PPARy signaling compared to older, less complete antagonists like GW9662 and T0070907.[1][2] Included are quantitative data on its inhibitory activity, detailed experimental protocols for in vitro and cell-based assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to PPARy and SR16832

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, inflammation, and adipocyte differentiation.[3] [4] It is activated by endogenous ligands, such as fatty acids and their derivatives, as well as synthetic agonists like the thiazolidinedione (TZD) class of anti-diabetic drugs.[2] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5][6]



While PPARy agonists have been used therapeutically, their use has been limited by undesirable side effects.[7] The study of PPARy's physiological roles requires tools that can effectively block its activation by endogenous ligands. SR16832 is a novel covalent antagonist that functions as a dual-site inhibitor of PPARy.[2] Unlike traditional orthosteric antagonists, SR16832's unique mechanism provides a more complete inhibition of PPARy activation, making it an invaluable tool for elucidating the specific functions of endogenous PPARy signaling.[2][8]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of SR16832 compared to other common PPARy antagonists.

Table 1: Inhibition of Rosiglitazone-Induced Coactivator Recruitment (TR-FRET Assay)

Compound	Concentration	% Inhibition of Rosiglitazone (300 μM) Activity
SR16832	10 μΜ	~100%
GW9662	10 μΜ	Partial
T0070907	10 μΜ	Partial
Data estimated from dose- response curves in Hughes et al., 2017.[2]		

Table 2: Inhibition of Docosahexaenoic Acid (DHA)-Induced Coactivator Recruitment (TR-FRET Assay)



Compound	Estimated IC50	
SR16832	~3 µM	
GW9662	> 30 μM	
T0070907	> 30 μM	
Data estimated from dose-response curves in Hughes et al., 2017.[2]		

Table 3: Inhibition of MRL20-Induced Transcriptional Activity (Cell-Based Reporter Assay)

Compound	Concentration	% Inhibition of MRL20 (30 μM) Activity
SR16832	10 μΜ	~100%
GW9662	10 μΜ	Partial
T0070907	10 μΜ	Partial
Data estimated from dose- response curves in Hughes et al., 2017.[2]		

Visualizations



Cell Membrane Cytoplasm / Nucleus **Endogenous Ligand** SR16832 (e.g., Fatty Acids) Binds to Binds to Orthosteric Orthosteric Site & Allosteric Sites PPARy / RXR Heterodimer Conformational Change **Activated Complex** Recruits Coactivators Binds **PPRE** Target Gene Transcription

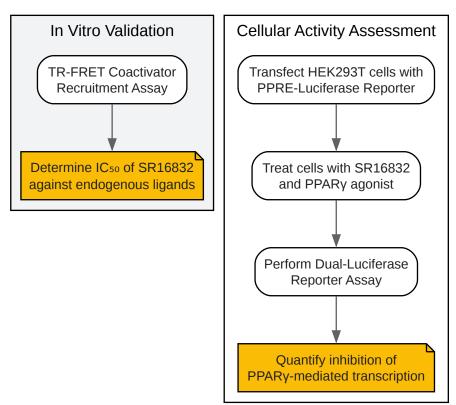
PPARy Signaling and SR16832 Inhibition

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Caption: PPARy signaling pathway and the inhibitory action of SR16832.



Experimental Workflow for SR16832



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Caption: Experimental workflow for assessing SR16832 efficacy.

Experimental Protocols

In Vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantifies the ability of SR16832 to inhibit the interaction between the PPARy Ligand Binding Domain (LBD) and a coactivator peptide in the presence of an endogenous ligand.

Materials:



- Recombinant GST-tagged PPARy LBD
- Fluorescein-labeled coactivator peptide (e.g., from PGC-1α)
- Terbium-labeled anti-GST antibody
- Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
- SR16832, GW9662, T0070907 (for comparison)
- Endogenous ligand (e.g., Docosahexaenoic acid DHA)
- DMSO
- 384-well, low-volume, black assay plates
- TR-FRET-compatible microplate reader

Protocol:

- Prepare a 10 mM stock solution of SR16832 and other test compounds in DMSO.
- Perform serial dilutions of the compounds in assay buffer to create a 10-point dose-response curve. The final DMSO concentration in the assay should be kept below 1%.
- Prepare a 2X working solution of the endogenous ligand (e.g., 60 μM DHA) in assay buffer.
- In a 384-well plate, add 5 μL of the compound dilutions.
- Add 5 μL of the 2X endogenous ligand solution to the wells. For control wells (no ligand), add 5 μL of assay buffer.
- Prepare a 2X master mix of GST-PPARy LBD and Terbium-labeled anti-GST antibody in assay buffer. Add 10 μL of this mix to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Prepare a 4X solution of the fluorescein-labeled coactivator peptide in assay buffer. Add 5 μL
 of this solution to each well.



- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
- Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the compound concentration to determine the IC₅₀ values.

Cell-Based PPARy Transactivation Luciferase Reporter Assay

This assay measures the ability of SR16832 to inhibit the transcriptional activity of PPARy in a cellular environment.

Materials:

- HEK293T cells
- DMEM with 10% Fetal Bovine Serum (FBS)
- GAL4-PPARy LBD expression vector
- 5xUAS-luciferase reporter vector
- Renilla luciferase vector (for normalization)
- Transfection reagent (e.g., FuGENE HD)
- SR16832
- PPARy agonist (e.g., MRL20)
- 96-well, white, clear-bottom tissue culture plates
- Dual-Glo Luciferase Assay System
- Luminometer



Protocol:

- Seed HEK293T cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
- Co-transfect the cells with the GAL4-PPARy LBD, 5xUAS-luciferase, and Renilla luciferase vectors using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
- Prepare serial dilutions of SR16832 in the cell culture medium.
- Pre-treat the cells with the SR16832 dilutions for 1 hour.
- Prepare a dose-response of the PPARy agonist (e.g., MRL20) in culture medium and add it to the appropriate wells.
- Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
- Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
- Normalize the firefly luciferase signal to the Renilla luciferase signal.
- Plot the normalized luciferase activity against the agonist concentration in the presence and absence of SR16832 to determine the extent of inhibition.

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